molecular formula C6H13ClO B13164606 2-(Chloromethyl)-1-methoxybutane

2-(Chloromethyl)-1-methoxybutane

Cat. No.: B13164606
M. Wt: 136.62 g/mol
InChI Key: QHYMSCGEEPMOIO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methoxybutane is an organic compound with the molecular formula C6H13ClO It is a chlorinated ether, characterized by the presence of a chloromethyl group attached to a methoxybutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-methoxybutane typically involves the chloromethylation of 1-methoxybutane. This can be achieved through the reaction of 1-methoxybutane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl ether intermediate, which then reacts with the methoxybutane to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-methoxybutane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methoxybutane derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of methoxybutane derivatives with various functional groups.

    Oxidation: Production of methoxybutanal or methoxybutanoic acid.

    Reduction: Generation of 1-methoxybutane.

Scientific Research Applications

2-(Chloromethyl)-1-methoxybutane finds applications in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Potential use in the development of novel therapeutic agents due to its reactivity and ability to form bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-methoxybutane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The methoxy group can also influence the compound’s reactivity by stabilizing intermediates and transition states through electron-donating effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1-methoxypropane: Similar structure but with a shorter carbon chain.

    2-(Chloromethyl)-1-methoxyhexane: Similar structure but with a longer carbon chain.

    2-(Chloromethyl)-1-methoxybenzene: Aromatic analog with different reactivity due to the presence of a benzene ring.

Uniqueness

2-(Chloromethyl)-1-methoxybutane is unique due to its specific carbon chain length and the presence of both chloromethyl and methoxy groups. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

IUPAC Name

1-chloro-2-(methoxymethyl)butane

InChI

InChI=1S/C6H13ClO/c1-3-6(4-7)5-8-2/h6H,3-5H2,1-2H3

InChI Key

QHYMSCGEEPMOIO-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)CCl

Origin of Product

United States

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